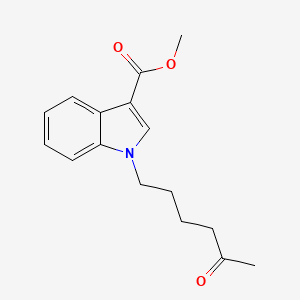
N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group attached to the phenyl ring and a prop-1-en-2-yl group attached to the aniline nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline typically involves the following steps:
Starting Materials: Aniline, 4-methoxybenzaldehyde, and prop-1-en-2-yl bromide.
Step 1: The reaction begins with the condensation of aniline and 4-methoxybenzaldehyde in the presence of an acid catalyst to form N-(4-methoxyphenyl)aniline.
Step 2: The resulting N-(4-methoxyphenyl)aniline is then reacted with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the condensation and alkylation reactions.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Substitution: The methoxy group and the aniline nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and alkylating agents for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
N-(4-Methoxyphenyl)aniline: Lacks the prop-1-en-2-yl group, making it less reactive in certain chemical reactions.
N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)amine: Similar structure but different functional groups, leading to distinct chemical and biological properties.
属性
CAS 编号 |
918163-02-7 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C16H17NO/c1-12(2)15-6-4-5-7-16(15)17-13-8-10-14(18-3)11-9-13/h4-11,17H,1H2,2-3H3 |
InChI 键 |
PWKLRNLBJWOKNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1=CC=CC=C1NC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-](/img/structure/B15171190.png)

![Ethyl 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15171211.png)

![N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171225.png)



![N-[2-(Cyclopentyloxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171261.png)
![(1S,3R,4S,6R)-3,7,7-trimethyl-4-[[(1R,3S,4R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]diselanyl]bicyclo[4.1.0]heptane](/img/structure/B15171276.png)
![Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate](/img/structure/B15171279.png)



